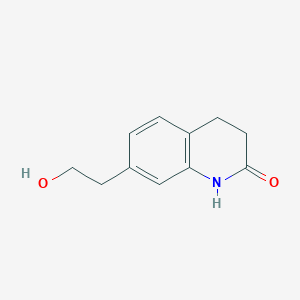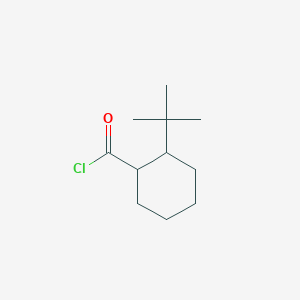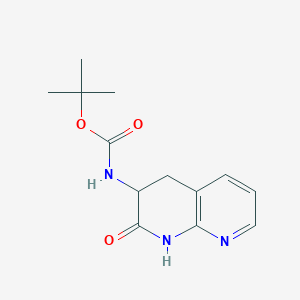
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C17H26. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and propyl groups attached to the tetrahydronaphthalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and propyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the tetrahydronaphthalene, followed by the addition of the alkyl halides under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective alkylation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the hydrogenation step, while Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst is employed for the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into fully saturated hydrocarbons using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts alkylation or acylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups into the aromatic ring.
Applications De Recherche Scientifique
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a pentyl group instead of a propyl group.
1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a hexyl group instead of a propyl group.
1-Butyl-1,2,3,4-tetrahydronaphthalene: Lacks the propyl group, making it less complex.
Propriétés
Numéro CAS |
61761-58-8 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H26/c1-3-5-9-15-13-12-14(8-4-2)16-10-6-7-11-17(15)16/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3 |
Clé InChI |
DPRQBGUJHBMNCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(C2=CC=CC=C12)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


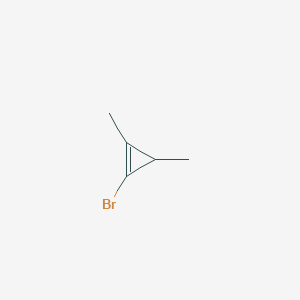
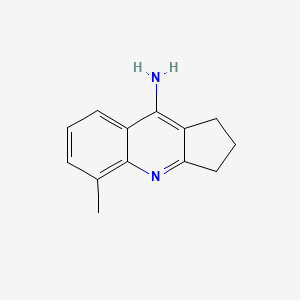
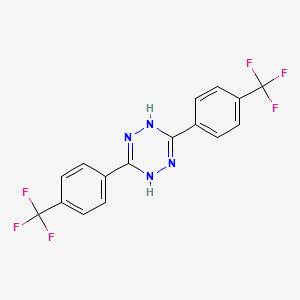
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
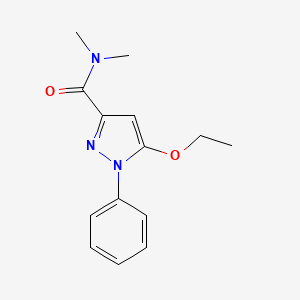
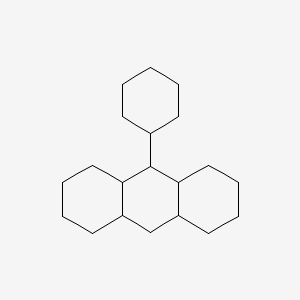
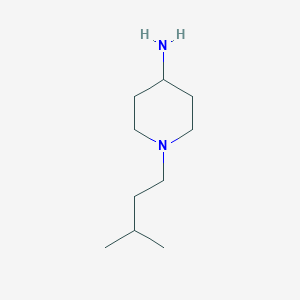

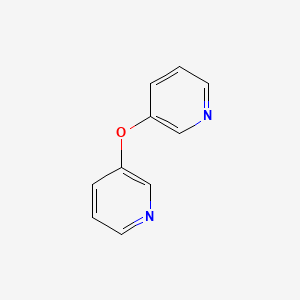
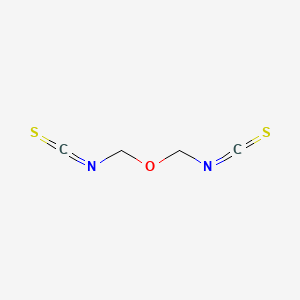
![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)
